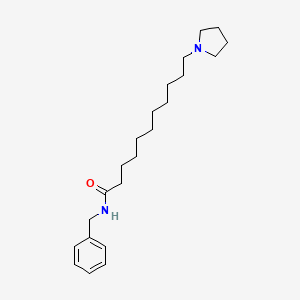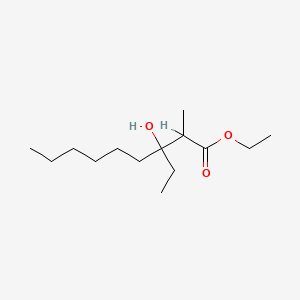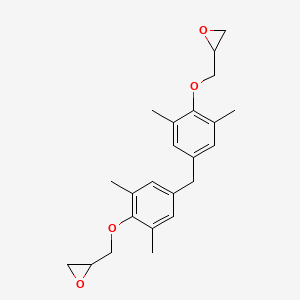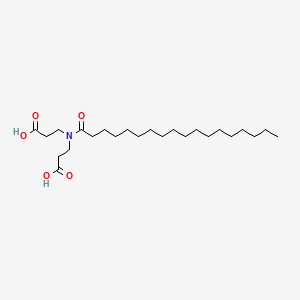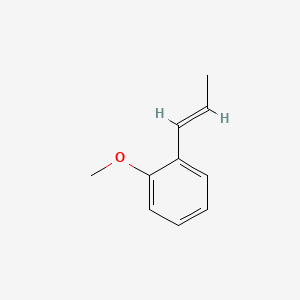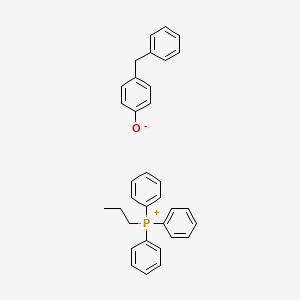
4-benzylphenolate;triphenyl(propyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylphenolate;triphenyl(propyl)phosphanium is an organophosphorus compound that features a benzyl group attached to a phenolate ion and a triphenylphosphonium cation with a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenylphosphine with a benzyl halide under basic conditions to form the phosphonium salt. The phenolate ion is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of various substituted phenolates depending on the electrophile used.
Applications De Recherche Scientifique
4-Benzylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-benzylphenolate;triphenyl(propyl)phosphanium involves its interaction with molecular targets through its phosphonium cation and phenolate anion. The phosphonium cation can engage in ionic interactions with negatively charged species, while the phenolate anion can participate in nucleophilic attacks on electrophilic centers. These interactions can modulate various biochemical pathways and processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltriphenylphosphonium chloride: Similar structure but lacks the phenolate ion.
Triphenyl(propyl)phosphonium bromide: Similar phosphonium cation but different counterion.
Triphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphonium cation.
Uniqueness
4-Benzylphenolate;triphenyl(propyl)phosphanium is unique due to the presence of both a benzyl group and a phenolate ion, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
93839-46-4 |
|---|---|
Formule moléculaire |
C34H33OP |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
4-benzylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C13H12O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h3-17H,2,18H2,1H3;1-9,14H,10H2/q+1;/p-1 |
Clé InChI |
OLHGFHQTIYHWAR-UHFFFAOYSA-M |
SMILES canonique |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


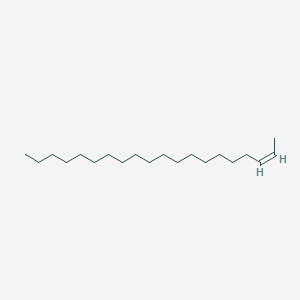
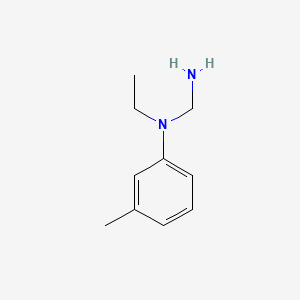
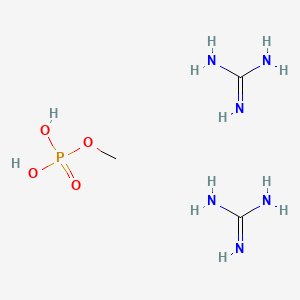
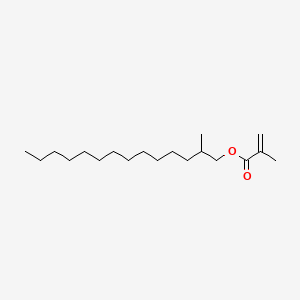

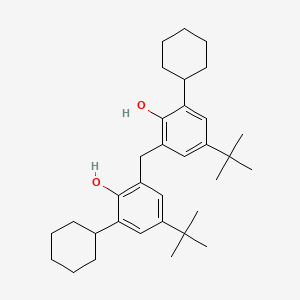
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
